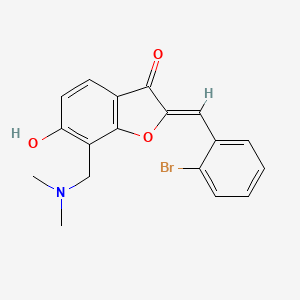

(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-20(2)10-13-15(21)8-7-12-17(22)16(23-18(12)13)9-11-5-3-4-6-14(11)19/h3-9,21H,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRURZKUHKFYNRJ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves a multi-step process:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the benzofuran ring can undergo oxidation to form quinone derivatives.

Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl-substituted benzofuran.

Substitution: Amino or thio-substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Moiety

a. (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives ()

- Bromine Position : The 4-bromo (para) substitution on the benzylidene ring reduces steric hindrance compared to the ortho-bromo in the target compound. This positional difference may enhance rotational freedom and alter binding interactions.

- Biological Activity : Derivatives from exhibit moderate antimicrobial activity, suggesting that bromine’s position and substituent polarity influence bioactivity.

b. (2Z)-2-Benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one ()

- Methyl Group at Position 7: This non-polar group contrasts with the dimethylaminomethyl in the target compound, likely reducing solubility and altering pharmacokinetics.

Functional Group Variations at Position 7

The dimethylaminomethyl group in the target compound introduces a basic nitrogen, improving water solubility and bioavailability compared to methyl or benzyloxy groups.

Hydroxy Group at Position 6

The 6-hydroxy group is conserved across multiple benzofuranones, including the target compound and ’s derivative. This group is critical for:

- Hydrogen bonding : Facilitates interactions with biological targets (e.g., enzymes or receptors).

- Metal chelation: Potential to bind metal ions, as seen in similar hydroxy-substituted heterocycles .

Electronic and Spectral Comparisons

IR Spectroscopy :

1H-NMR :

- The ortho-bromine in the target compound would deshield nearby aromatic protons, contrasting with para-substituted analogs in .

Biological Activity

(Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a compound belonging to the aurone class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is characterized by a benzofuran core substituted with a bromobenzylidene group and a dimethylamino methyl group. This configuration may influence its solubility and reactivity, which are critical for its biological activity.

Biological Activity Overview

Aurones, including (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, have been investigated for various biological activities:

- Antimicrobial Activity : Some aurones exhibit significant antimicrobial properties. For instance, studies have shown that certain aurone derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

- Anticancer Properties : Research indicates that aurones can possess anticancer activity. In particular, compounds similar to (Z)-2-(2-bromobenzylidene) have been evaluated for their efficacy against various cancer cell lines. For example, derivatives have shown promising results in reducing cell viability in liver cancer cells .

- Antioxidant Activity : Aurones are also recognized for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and could be beneficial in various diseases related to oxidative stress.

The biological activity of (Z)-2-(2-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that aurones can inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Induction of Apoptosis : Certain aurone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

- Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of aurones and related compounds:

Q & A

Q. Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identify the Z-configuration of the benzylidene group via coupling constants (J = 10–12 Hz for trans-olefin protons) and NOE correlations .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error .

- X-ray crystallography (if crystals obtained): Resolve absolute stereochemistry and hydrogen-bonding networks .

Common pitfalls : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for unambiguous assignment .

Basic: What biological activities are hypothesized for this compound?

Benzofuran derivatives exhibit:

- Antioxidant activity : Due to the 6-hydroxy group and conjugated π-system, which scavenge free radicals .

- Anticancer potential : The bromobenzylidene moiety intercalates DNA, while the dimethylaminomethyl group enhances cellular uptake .

Validation assays :- DPPH/ABTS radical scavenging for antioxidants .

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can reaction yields be optimized for the bromobenzylidene condensation step?

Q. Variables affecting yield :

- Catalyst : Piperidine (5–10 mol%) outperforms other bases like pyridine in minimizing side reactions .

- Solvent polarity : Ethanol (dielectric constant ~24.3) balances solubility and reaction rate better than DMF or THF .

- Temperature : Reflux (~78°C) ensures complete imine formation without decomposition .

Data contradiction : Substituted benzaldehydes with electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Case study : Discrepancies in olefinic proton chemical shifts may arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can alter δ values by 0.2–0.5 ppm .

- Tautomerism : The 6-hydroxy group may form intramolecular H-bonds, shifting adjacent protons .

Resolution :- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced: What strategies enhance pharmacological selectivity in derivative design?

Q. Structural modifications :

- Bromine substitution : 2-Bromo vs. 4-bromo on the benzylidene ring alters DNA binding affinity .

- Aminoalkyl chain length : Replace dimethylaminomethyl with pyrrolidinylmethyl to improve blood-brain barrier penetration .

Validation :- Molecular docking : Target-specific enzymes (e.g., topoisomerase II for anticancer activity) .

- SAR tables : Correlate substituents (Table 1) with IC₅₀ values .

Table 1: Substituent Effects on Biological Activity

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Reference |

|---|---|---|

| 2-Bromobenzylidene | Anticancer: 12.3 ± 1.2 (HeLa) | |

| 4-Methoxybenzylidene | Antioxidant: 85% scavenging | |

| 3-Nitrobenzylidene | Inactive (steric hindrance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.